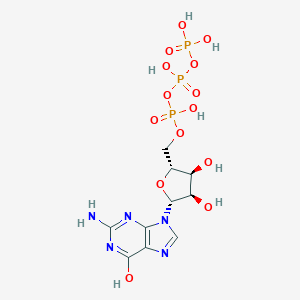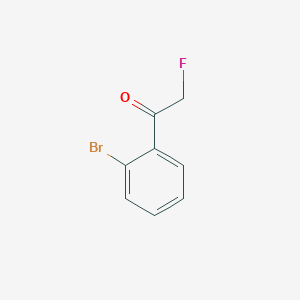
1-(2-Bromophenyl)-2-fluoroethanone
Vue d'ensemble
Description
1-(2-Bromophenyl)-2-fluoroethanone is a chemical compound that is part of a broader class of organic molecules that contain bromine and fluorine atoms attached to aromatic rings and aliphatic ketones. This type of compound is of interest due to its potential use in various chemical syntheses and pharmaceutical applications.
Synthesis Analysis
The synthesis of related bromo- and fluoro-substituted compounds has been explored in several studies. For instance, the synthesis of 1-bromo-1-lithioethene, which is a reagent that can undergo 1,2-addition with aldehydes and ketones to yield bromo-alkenols, has been reported . This method could potentially be adapted for the synthesis of 1-(2-Bromophenyl)-2-fluoroethanone by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of a similar compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, have been investigated using both experimental techniques and theoretical calculations . These studies provide insights into the electronic properties, such as HOMO-LUMO analysis, which are crucial for understanding the reactivity of such molecules.
Chemical Reactions Analysis
The reactivity of bromo- and fluoro-substituted compounds is often studied to understand their potential in forming more complex structures. For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves multiple steps, including nitration, chlorination, and condensation . These reactions highlight the versatility of bromo-fluoro compounds in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and fluoro-substituted compounds can be characterized using various spectroscopic techniques. For instance, the structural confirmation of 1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl) prop-2-en-1-one was achieved using FTIR, NMR, and UV-Visible spectroscopy, complemented by density functional theory calculations . These techniques could be applied to 1-(2-Bromophenyl)-2-fluoroethanone to determine its physical properties, such as melting point and stability.
Applications De Recherche Scientifique
Electrooptical Properties
A study explored the electrooptical properties of certain compounds, including those related to 1-(2-Bromophenyl)-2-fluoroethanone. Specifically, the research focused on the synthesis of different esters with a variety of substituents like fluoro, chloro, bromo, and cyano, which exhibited significant nematic ranges. These esters, particularly the 4-n-alkyl-2-fluorophenyl 4-n-alkylbicyclo(2.2.2)octane-1-carboxylates, were noted for their potential in electrooptical applications due to their useful electrooptical properties and low smectic tendencies when mixed with cyanobiphenyls (Gray & Kelly, 1981).
Antifungal Activity
Compounds structurally related to 1-(2-Bromophenyl)-2-fluoroethanone were evaluated for their antifungal activities. A study investigated the in vitro activities of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones against various strains of yeasts and molds. The derivatives displayed broad-spectrum in vitro activity, notably against Aspergillus spp. and fluconazole-resistant yeast isolates. The research highlighted the potential of these compounds for further animal infection studies and clinical applications due to their significant antifungal activity and low cytotoxicity (Buchta et al., 2004).
Quantum Chemical Analysis
Quantum chemical investigations were performed on compounds structurally related to 1-(2-Bromophenyl)-2-fluoroethanone, providing insight into their molecular structure and physical properties. A study focused on a chalcone derivative, analyzing its molecular structure through spectroscopic methods and confirming its structure via X-ray diffraction. The research employed density functional theory (DFT) to explore the compound's structural and spectral properties, offering a valuable perspective on the electronic properties and HOMO-LUMO energy gap (Zaini et al., 2018).
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds akin to 1-(2-Bromophenyl)-2-fluoroethanone were the focus of several studies. These investigations utilized various spectroscopic techniques and density functional theory to confirm the structural composition of the compounds, providing essential data on their decomposition, melting points, and structural parameters. Such studies contribute to a deeper understanding of the compounds' molecular framework and potential applications in various scientific fields (Bhumannavar, 2021).
Safety And Hazards
The safety data sheet for a similar compound, 2-Bromo-1-phenylpropane, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propriétés
IUPAC Name |
1-(2-bromophenyl)-2-fluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUJOUGJDWFFOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CF)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568105 | |
| Record name | 1-(2-Bromophenyl)-2-fluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-2-fluoroethanone | |
CAS RN |
135774-34-4 | |
| Record name | 1-(2-Bromophenyl)-2-fluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromophenyl)-2-fluoroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



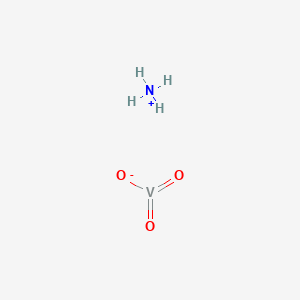
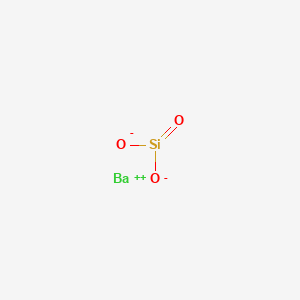
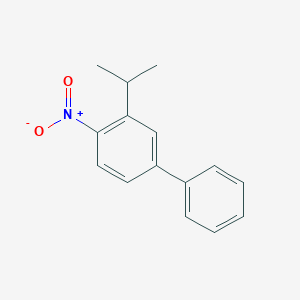
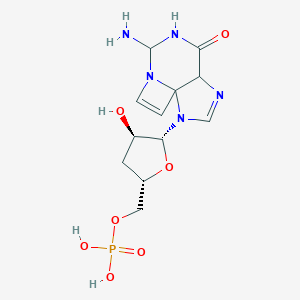
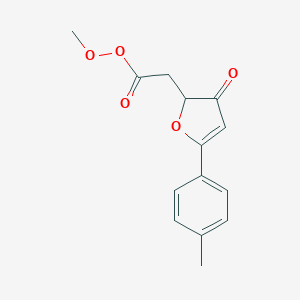


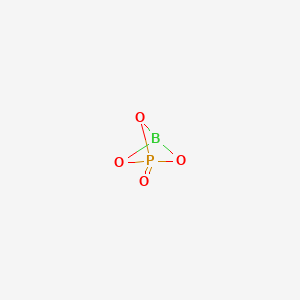

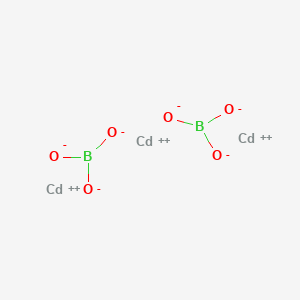
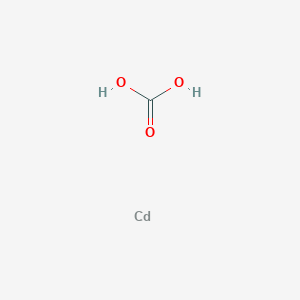
![4h-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde](/img/structure/B147897.png)

